Benzaldehyde, 2-(dicyclohexylphosphino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(dicyclohexylphosphino)-: is an organic compound with the molecular formula C19H27OP. It is a derivative of benzaldehyde where a dicyclohexylphosphino group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(dicyclohexylphosphino)- typically involves the reaction of benzaldehyde with dicyclohexylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2-(dicyclohexylphosphino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benzaldehyde, 2-(dicyclohexylphosphino)- to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to the corresponding alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, which lacks the dicyclohexylphosphino group.
Benzaldehyde, 2-(diphenylphosphino)-: A similar compound where the dicyclohexylphosphino group is replaced with a diphenylphosphino group.
Uniqueness: Benzaldehyde, 2-(dicyclohexylphosphino)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and catalysis, where the steric and electronic effects of the dicyclohexylphosphino group play a crucial role .
Eigenschaften
CAS-Nummer |
226089-17-4 |
---|---|
Molekularformel |
C19H27OP |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-dicyclohexylphosphanylbenzaldehyde |
InChI |
InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2 |
InChI-Schlüssel |
WXQGVGFZNLXLAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.